Kynapcin-28 Exhibits 78-Fold Greater Potency Against Prolyl Endopeptidase Compared to the Co-Isolated Analog Kynapcin-13
In a direct head-to-head comparison using the same assay conditions, Kynapcin-28 demonstrated an IC50 of 0.98 μM for prolyl endopeptidase (PEP) inhibition, whereas the closely related analog Kynapcin-13 exhibited an IC50 of 76.80 μM [1].
| Evidence Dimension | PEP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.98 μM |
| Comparator Or Baseline | Kynapcin-13: 76.80 μM |
| Quantified Difference | 78.4-fold greater potency |
| Conditions | In vitro enzyme inhibition assay using purified prolyl endopeptidase; both compounds isolated from Polyozellus multiplex and tested under identical conditions [1]. |
Why This Matters
This substantial potency advantage makes Kynapcin-28 a more suitable candidate for studies requiring higher affinity PEP inhibition, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Kim SI, Park IH, Song KS. kynapcin-13 and -28, new benzofuran prolyl endopeptidase inhibitors from polyozellus multiplex. J Antibiot (Tokyo). 2002 Jul;55(7):623-8. doi: 10.7164/antibiotics.55.623. PMID: 12243451. View Source
